Methods of Synthesis
The synthesis of tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Structural Characteristics
The molecular structure of tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate features:
The compound can be visualized using molecular modeling software to analyze bond lengths, angles, and torsional strain within the molecule.
Types of Reactions Involved
tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure and enhancing its pharmacological properties .
Biological Activity
The mechanism of action of tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific biological targets:
Research indicates that modifications to the structure can enhance binding affinity and selectivity towards these biological targets, making it a candidate for further development in therapeutic applications .
Key Properties
The physical and chemical properties of tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in drug formulation .
Scientific Applications
tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several notable applications:
The dihydropyrrolo[2,3-b]pyridine core is synthesized via cyclization strategies that balance ring saturation and aromaticity. A prominent route involves Knorr-type cyclocondensation between 5-bromo-3-aminopyridine derivatives and carbonyl compounds (e.g., acetoacetate esters), followed by catalytic hydrogenation. This method achieves the 2,3-dihydro scaffold while preserving the 5-position bromination site [1] [3]. Alternative approaches include intramolecular Heck cyclizations of N-allyl bromopyridine precursors, which form the pyrrolidine ring with high regiocontrol. Recent advances employ chiral iridium catalysts for enantioselective cyclizations, yielding 3-methyl derivatives with >90% ee [10].
Table 1: Core Scaffold Synthesis Methods
Method | Key Reagent/Catalyst | Yield Range | Advantages |
---|---|---|---|
Knorr Cyclocondensation | Ethyl acetoacetate | 60-75% | Compatibility with brominated precursors |
Intramolecular Heck | Pd(OAc)₂/XPhos | 55-70% | Tolerance for Boc protection |
Enantioselective Cyclization | Ir/(R)-BINAP | 65-80% | Direct chiral center installation |
Regioselective 5-position bromination exploits the electron-rich C5 carbon of the pyrrolopyridine ring. Electrophilic bromination using bromine (Br₂) in acetic acid at 0–5°C achieves >95% selectivity for the 5-position over C3 or C7, attributed to the nucleophilic character of the fused ring system [5] [9]. For advanced intermediates, directed ortho-metalation (DoM) enables precise halogenation: lithiation at C5 using n-BuLi at −78°C, followed by quenching with Br₂, yields 5-bromo derivatives without competing side reactions. This method is essential for synthesizing tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (C₁₃H₁₇BrN₂O₂, MW 313.19 g/mol) [1] [3].
Table 2: Bromination Strategies Comparison
Technique | Conditions | Regioselectivity | Limitations |
---|---|---|---|
Electrophilic Bromination | Br₂/AcOH, 0-5°C | >95% at C5 | Acid-sensitive groups unstable |
Directed ortho-Metalation | 1) n-BuLi, THF, −78°C; 2) Br₂ | >98% at C5 | Incompatible with protic solvents |
1.3. N-Boc Protection Strategies for Azaindoline Derivatives
N-Boc protection of the pyrrolopyridine nitrogen is critical for preventing side reactions during C3-methylation or bromination. Standard protocols employ di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP in THF at 25°C, achieving >95% conversion within 4 hours [1] [3]. Microwave-assisted Boc protection (100°C, 20 min) enhances efficiency for sterically hindered derivatives. Stability studies confirm that the Boc group remains intact under bromination conditions but requires strict inert storage (2–8°C, argon) to prevent decarboxylation in solution [4] [8].
Chiral 3-methyl derivatives are accessed through three strategic approaches:
Table 3: Asymmetric Synthesis Performance
Method | Key Agent/Catalyst | Enantiomeric Excess | Scalability |
---|---|---|---|
Evans Auxiliary Alkylation | Oxazolidinone-Bu₃SnCH₃ | 94% ee | Moderate |
Enzymatic Resolution | Candida antarctica Lipase B | >99% ee | High |
Asymmetric Hydrogenation | Rh/(S)-BINAP | 92% ee | Low |
Halogenated pyridines serve as foundational building blocks. 5-Bromo-2,3-lutidine undergoes Pd-catalyzed amination with allylamine, followed by ring-closing metathesis (Grubbs II catalyst), to form the dihydropyrrolopyridine core. Subsequent Boc protection and regioselective bromination yield the target compound [7] [8]. Alternatively, 3-iodo-5-bromopyridine precursors enable sequential cross-coupling: Suzuki-Miyaura at C5 installs functional groups prior to C3 cyclization. This route is instrumental for synthesizing tert-butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (C₁₂H₁₂BrIN₂O₂, MW 423.04 g/mol), a versatile intermediate for TYK2 inhibitors [8] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1